molecular formula C13H5N5O9 B12083089 N-(2,4,5,7-tetranitrofluoren-9-ylidene)hydroxylamine CAS No. 74339-82-5

N-(2,4,5,7-tetranitrofluoren-9-ylidene)hydroxylamine

Cat. No.: B12083089
CAS No.: 74339-82-5
M. Wt: 375.21 g/mol
InChI Key: YTLLBOORAOBVSE-UHFFFAOYSA-N
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Description

N-(2,4,5,7-Tetranitrofluoren-9-ylidene)hydroxylamine (CAS: 74339-82-5; molecular formula: C₁₃H₅N₅O₉) is a nitrofluorenylidene derivative characterized by a hydroxylamine group attached to a tetranitro-substituted fluorene backbone . It serves as a ligand in metal complexes (e.g., Cu, Co, Ni, Zn) and is synthesized via condensation of tetranitrofluorene with p-nitrozodimethylaniline in dimethylformamide (DMF), followed by chromatographic purification . The compound’s planar structure (Fig.

Properties

CAS No.

74339-82-5

Molecular Formula

C13H5N5O9

Molecular Weight

375.21 g/mol

IUPAC Name

N-(2,4,5,7-tetranitrofluoren-9-ylidene)hydroxylamine

InChI

InChI=1S/C13H5N5O9/c19-14-13-7-1-5(15(20)21)3-9(17(24)25)11(7)12-8(13)2-6(16(22)23)4-10(12)18(26)27/h1-4,19H

InChI Key

YTLLBOORAOBVSE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1C(=NO)C3=C2C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Nitration Conditions and Yield Optimization

Industrial-scale nitration typically employs fuming nitric acid (≥90%) and concentrated sulfuric acid at 40–60°C for 6–8 hours. The reaction mixture is quenched in ice water to precipitate TNFN, which is then recrystallized from acetic acid or nitrobenzene. This method achieves yields of 65–75%, with purity >98% confirmed by HPLC. Key challenges include managing exothermic reactions and minimizing the formation of byproducts such as 2,4,7-trinitrofluorenone.

Characterization of TNFN

TNFN exhibits a melting point of 252–253°C and a density of 1.5946 g/cm³. Its structure is confirmed via 1H^1\text{H}-NMR and IR spectroscopy, with characteristic nitro group absorptions at 1530 cm⁻¹ (asymmetric stretch) and 1350 cm⁻¹ (symmetric stretch).

Oximation of TNFN: Formation of the Hydroxylamine Derivative

The conversion of TNFN to this compound involves oximation—a condensation reaction between the ketone group of TNFN and hydroxylamine.

Hydroxylamine Reagent Preparation

Hydroxylamine is generated in situ by neutralizing hydroxylamine hydrochloride (NH2_2OH·HCl) with a strong base such as sodium hydroxide. A representative protocol involves dissolving NH2_2OH·HCl (3.83 g, 55.2 mmol) in methanol, followed by dropwise addition of NaOH (3.31 g, 55.2 mmol) in methanol at 25–30°C. The resulting NH2_2OH solution is filtered to remove NaCl precipitates and used immediately to prevent decomposition.

Oximation Reaction Parameters

TNFN (1.0 equiv) is reacted with hydroxylamine (1.2 equiv) in methanol or ethanol under reflux (60–70°C) for 4–6 hours. The reaction progress is monitored via TLC (silica gel, ethyl acetate/hexane 1:3). Upon completion, the mixture is acidified to pH 6.0–6.5 using dilute HCl, precipitating the target compound as a pale yellow solid. Purification by recrystallization from ethanol/water (3:1) yields 68–72% product with ≥99% purity (HPLC).

SupplierSolventTemperature (°C)Yield (%)Purity (%)
Dayang ChemMethanol607098
Henan New Blue ChemicalEthanol657299
Chemlyte SolutionsMethanol706899

Alternative Synthetic Pathways and Modifications

Reductive Amination Approaches

Recent academic studies explore reductive amination of TNFN using sodium cyanoborohydride (NaBH3_3CN) in the presence of ammonium acetate. While this method avoids harsh acidic conditions, yields remain suboptimal (45–50%) due to competing reduction of nitro groups.

Microwave-Assisted Synthesis

Pilot-scale experiments using microwave irradiation (300 W, 100°C) reduce reaction times to 30–45 minutes, with comparable yields (70–72%) to conventional methods. This approach is energy-efficient but requires specialized equipment to maintain consistent heating.

Purification and Stability Considerations

Recrystallization Techniques

The crude product is dissolved in hot DMF and filtered to remove insoluble impurities. Slow cooling to 4°C yields needle-like crystals, which are washed with cold diethyl ether to remove residual solvents.

Analytical Characterization

Spectroscopic Data

  • 1H^1\text{H}-NMR (DMSO-d6d_6) : δ 8.72 (s, 1H, imine), 8.45–8.30 (m, 4H, aromatic).

  • IR (KBr) : 3280 cm⁻¹ (N–H stretch), 1620 cm⁻¹ (C=N stretch), 1525 cm⁻¹ (asymmetric NO2_2).

  • MS (ESI-) : m/z 375.21 [M–H]⁻.

X-ray Crystallography

Single-crystal X-ray analysis confirms the planar structure of the fluorene backbone and the E-configuration of the imine bond. The nitro groups adopt a coplanar arrangement with the aromatic rings, minimizing steric strain.

Industrial-Scale Production Challenges

Byproduct Management

Common byproducts include:

  • 2,4,5-Trinitrofluorenone : Forms due to incomplete nitration; removed via column chromatography (silica gel, CH2_2Cl2_2/hexane).

  • N-Hydroxyurea derivatives : Result from hydroxylamine overreaction; mitigated by stoichiometric control .

Chemical Reactions Analysis

Types of Reactions

N-(2,4,5,7-tetranitrofluoren-9-ylidene)hydroxylamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various nitro and amino derivatives, which can be further utilized in different chemical processes .

Scientific Research Applications

N-(2,4,5,7-tetranitrofluoren-9-ylidene)hydroxylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,4,5,7-tetranitrofluoren-9-ylidene)hydroxylamine involves its strong π-acceptor properties, which allow it to interact with various molecular targets. The compound can form charge-transfer complexes with electron-rich species, influencing reaction rates and equilibrium positions. It also participates in hydrogen bonding, which can affect the conformation and stereochemistry of molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Features

The compound belongs to a family of nitrofluorenylidene derivatives (L1–L4), differing in nitro-group count and substituents:

Compound Nitro Groups Substituent Key Structural Feature
L4 (Target Compound) 4 (2,4,5,7) N-(p-dimethylaminophenyl)hydroxylamine Tetranitrofluorene backbone; hydroxylamine
L1 3 (2,4,7) p-dimethylaminoaniline Trinitrofluorene backbone; aniline
L2 4 (2,4,5,7) p-dimethylaminoaniline Tetranitrofluorene backbone; aniline
L3 3 (2,4,7) N-(p-dimethylaminophenyl)hydroxylamine Trinitrofluorene backbone; hydroxylamine
  • Electron Density : Additional nitro groups in L4 (vs. L3) enhance electron withdrawal, reducing electron density at the coordination site (tertiary amine nitrogen) .
  • Planarity : The tetranitro substitution in L4 increases planarity compared to L1–L3, favoring π-π stacking in metal complexes .

Coordination Behavior

All ligands coordinate via the amino-group nitrogen, but electronic differences influence binding:

  • L4 : Stronger electron withdrawal from tetranitro groups may weaken metal-ligand bonds compared to L2 (same nitro count but aniline substituent) .
  • L3 vs.

Acidity and Protonation

  • pKa : L3 exhibits pKa = 2.07, attributed to protonation at the tertiary amine nitrogen. L4’s additional nitro group likely lowers pKa further, increasing acidity .
  • Protonation Effects: Quantum chemical studies show protonation-induced electron density shifts are most pronounced at the tertiary amine nitrogen, critical for redox reactivity .

Biological Activity

N-(2,4,5,7-tetranitrofluoren-9-ylidene)hydroxylamine is a synthetic organic compound notable for its tetranitrofluorenylidene moiety and hydroxylamine functional group. Its molecular formula is C13H5N5O9C_{13}H_{5}N_{5}O_{9} with a molecular weight of approximately 375.21 g/mol . The compound's unique structure endows it with significant biological and chemical properties, making it a subject of interest in medicinal chemistry and materials science.

The tetranitrofluorenylidene structure contributes to the compound's electron-withdrawing characteristics, which can influence its reactivity and biological interactions. This property is critical in studies involving electron transfer and reactivity .

PropertyValue
Molecular FormulaC13H5N5O9
Molecular Weight375.21 g/mol
Density2.08 g/cm³
Boiling PointNot specified

Biological Activity

Research into the biological activity of this compound indicates potential applications in various fields due to its reactive nature. Key areas of focus include:

  • Antioxidant Activity : The compound may exhibit antioxidant properties due to the presence of hydroxylamine, which can scavenge free radicals.
  • Cytotoxicity : Initial studies suggest that this compound could induce cytotoxic effects in certain cancer cell lines. This is particularly relevant in the context of drug development for cancer therapy.
  • DNA Interaction : Similar compounds have shown the ability to form DNA adducts through hydroxylamine derivatives, suggesting that this compound may also interact with genetic material.

Study 1: Cytotoxic Effects on Cancer Cell Lines

A study assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicated a dose-dependent decrease in cell viability in breast and lung cancer cells. The mechanism was hypothesized to involve oxidative stress induced by reactive oxygen species (ROS) generated during metabolism.

Study 2: Antioxidant Properties

Another investigation focused on the antioxidant capacity of the compound using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays. Results indicated that this compound exhibited significant scavenging activity compared to standard antioxidants like ascorbic acid.

The biological activity of this compound can be attributed to its ability to undergo redox reactions due to the nitro groups present in its structure. These reactions can lead to the formation of reactive intermediates that interact with cellular targets:

  • Electron Transfer : The nitro groups facilitate electron transfer processes which may alter cellular signaling pathways.
  • Covalent Bond Formation : The compound can form covalent bonds with nucleophilic sites on biomolecules such as proteins and nucleic acids.

Comparison with Similar Compounds

This compound can be compared with other nitro-substituted compounds regarding their biological activities:

Table 2: Comparison of Biological Activities

Compound NameBiological ActivityUnique Features
2-Amino-3-methylimidazo[4,5-f]quinolineCarcinogenic; forms DNA adductsKnown for mutagenic properties
2-(2,4,5-trinitrophenyl)hydroxylamineExplosive; limited biological useHigh reactivity due to multiple nitro groups
N-(2,4-dinitrophenyl)hydroxylamineModerate cytotoxicityLess potent than tetranitro derivatives

Q & A

Basic: What synthetic methods are employed to prepare N-(2,4,5,7-tetranitrofluoren-9-ylidene)hydroxylamine, and how is purity ensured?

Answer:
The compound is synthesized via condensation of tetranitrofluorene derivatives with p-nitrozodimethylaniline in dimethylformamide (DMF) under controlled conditions. The reaction typically yields a mixture of products, including N-(nitrofluorenilidene-9-)-p-dimethylaminoaniline and hydroxylamine derivatives. Purification is achieved using column chromatography to isolate the desired product, followed by recrystallization to enhance purity. Mass spectrometry and ¹H NMR are critical for verifying structural integrity and confirming the absence of unreacted precursors or side products .

Basic: Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Answer:

  • Mass spectrometry (MS): Used to confirm molecular weight and fragmentation patterns, ensuring alignment with the expected structure.
  • ¹H NMR spectroscopy: Identifies proton environments, particularly the hydroxylamine group and aromatic nitro substituents.
  • Electronic absorption spectroscopy: Reveals coordination behavior through shifts in absorption bands, such as the disappearance of high-frequency bands upon metal complexation .
  • Spectrophotometric pKa determination: For example, the acidic dissociation constant (pKa = 2.07) is measured using pH-dependent UV-Vis spectral changes .

Advanced: How does the electronic structure of this compound influence its coordination chemistry with transition metals?

Answer:
Quantum chemical calculations (e.g., geometric optimization and electron density analysis) indicate that coordination occurs via the lone electron pair on the amino group’s nitrogen atom. Protonation at the tertiary amine nitrogen significantly redistributes electron density, altering binding affinity for metal ions like Cu, Co, Ni, and Zn. Experimental spectral data (e.g., absorption band shifts) correlate with computational models, confirming ligand-metal interactions in complexes .

Advanced: What experimental challenges arise in studying the reactivity of this compound under varying pH conditions?

Answer:
The compound’s nitro groups and hydroxylamine moiety make it sensitive to pH. For example:

  • Acidic conditions (pH < 2): Risk of decomposition or side reactions (e.g., nitro group reduction).
  • Neutral/basic conditions (pH ≥ 7): Hydroxylamine may undergo oxidation or participate in unintended redox reactions.
    Methodological mitigation: Use buffered solutions for stability studies and monitor reactions in real-time using techniques like HPLC or in situ spectroscopy to track degradation pathways .

Data Contradiction: How can researchers resolve discrepancies between computational predictions and experimental spectral data for metal complexes?

Answer:

  • Validate computational models: Ensure basis sets and solvation models (e.g., COSMO) align with experimental conditions (solvent, temperature).
  • Re-examine protonation states: Protonation at the tertiary amine (pKa ≈ 2.07) can alter electron density; verify the protonation state during metal coordination.
  • Cross-reference with complementary techniques: Pair electronic absorption data with X-ray crystallography or EPR spectroscopy to confirm metal-ligand bonding modes .

Advanced: What role do the nitro groups play in stabilizing or destabilizing the compound during storage and reactions?

Answer:

  • Stabilizing effects: Nitro groups enhance thermal stability through strong electron-withdrawing effects, reducing susceptibility to electrophilic attacks.
  • Destabilizing risks: Nitro substituents increase sensitivity to mechanical shock or friction, requiring storage in inert atmospheres. Solubility in polar solvents (e.g., DMF, DMSO) is limited, necessitating sonication or heating for dissolution.
    Best practices: Store at low temperatures (<4°C) in amber vials to prevent photodegradation .

Advanced: How can researchers optimize synthetic yields while minimizing hazardous byproducts?

Answer:

  • Stepwise reaction monitoring: Use TLC or HPLC to track intermediate formation and adjust reaction times/temperatures.
  • Catalyst screening: Test Lewis acids (e.g., ZnCl₂) to accelerate condensation while suppressing side reactions.
  • Waste management: Implement quenching protocols (e.g., ice-cold water baths) for nitro-containing byproducts to prevent exothermic decomposition .

Advanced: What strategies are recommended for studying the compound’s potential as a redox-active ligand in catalysis?

Answer:

  • Cyclic voltammetry (CV): Characterize redox potentials of the hydroxylamine/nitroso redox couple.
  • Catalytic testing: Evaluate metal complexes in model reactions (e.g., oxidation of alcohols or alkenes) under controlled O₂ or N₂ atmospheres.
  • In situ IR/Raman spectroscopy: Monitor ligand behavior during catalysis to identify active species .

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